N-Ethyl-2-nitro-N-phenylaniline
Description
Such compounds are typically intermediates in dye synthesis or pharmaceutical applications, leveraging the electron-withdrawing nitro group for reactivity modulation .
Properties
CAS No. |
43199-97-9 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-ethyl-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C14H14N2O2/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16(17)18/h3-11H,2H2,1H3 |
InChI Key |
LPSMZJHWHWYISU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-nitro-N-phenylaniline typically involves the nitration of N-ethyl-N-phenylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the reaction of N-ethyl-N-phenylaniline with nitrobenzene in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-nitro-N-phenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Reduction: N-Ethyl-2-amino-N-phenylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Ethyl-2-nitro-N-phenylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-2-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- N-Ethyl-2-nitro-N-phenylaniline vs. 2-Nitro-N-phenylaniline: The former features an ethyl group on the nitrogen, while the latter lacks alkylation.
- This compound vs. N,N-Dimethyl-2-nitroaniline : The dimethyl variant (CAS 114651-37-5) replaces the ethyl and phenyl groups with two methyl groups, reducing molecular weight (C₈H₉N₃O₂ vs. inferred C₁₄H₁₃N₃O₂) and altering solubility profiles .
Physicochemical Properties
*Estimated based on analogs.
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